Résérpate de méthyle

Vue d'ensemble

Description

Methyl reserpate is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties . Methyl reserpate is formed through the hydrolysis of reserpine and is known for its stability and unique chemical properties .

Applications De Recherche Scientifique

Methyl reserpate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.

Medicine: It has potential therapeutic applications due to its tranquilizing and antihypertensive properties.

Mécanisme D'action

Target of Action

Methyl reserpate, also known as Methyl reserpinolate, primarily targets the ATP/Mg^2+ pump in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .

Mode of Action

Methyl reserpate’s mode of action is through the inhibition of the ATP/Mg^2+ pump .

Biochemical Pathways

The primary biochemical pathway affected by Methyl reserpate is the catecholamine pathway . By inhibiting the ATP/Mg^2+ pump, Methyl reserpate disrupts the storage of neurotransmitters, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals .

Pharmacokinetics

It is known that the compound’s ability to inhibit the atp/mg^2+ pump and deplete catecholamines from nerve endings plays a significant role in its bioavailability and therapeutic effect .

Result of Action

The result of Methyl reserpate’s action is a reduction in catecholamines, which are substances normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . This leads to its antihypertensive actions .

Action Environment

The action environment of Methyl reserpate is primarily the presynaptic neuron, where it inhibits the ATP/Mg^2+ pump

Analyse Biochimique

Biochemical Properties

Methyl reserpate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of methyl reserpate is with the ATP/Mg²⁺ pump, which is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron . This interaction leads to the inhibition of neurotransmitter uptake, resulting in the depletion of catecholamines and serotonin from central and peripheral axon terminals . Additionally, methyl reserpate interacts with monoamine oxidase, leading to the metabolism of neurotransmitters that are not sequestered in storage vesicles .

Cellular Effects

Methyl reserpate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl reserpate’s inhibition of the ATP/Mg²⁺ pump leads to a reduction in catecholamines, which are involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . This reduction can impact cell signaling pathways related to cardiovascular function. Furthermore, methyl reserpate’s interaction with monoamine oxidase affects the metabolism of neurotransmitters, influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of methyl reserpate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Methyl reserpate inhibits the ATP/Mg²⁺ pump, preventing the sequestering of neurotransmitters into storage vesicles . This inhibition leads to the depletion of catecholamines and serotonin, which are then metabolized by monoamine oxidase . The reduction in neurotransmitter levels results in decreased signaling through adrenergic and serotonergic pathways, leading to various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl reserpate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that methyl reserpate is hydrolyzed in vitro by preparations from the intestinal mucosa of rats, leading to the formation of methyl reserpate as a hydrolysis product . This hydrolysis process can affect the stability and degradation of methyl reserpate over time. Additionally, long-term exposure to methyl reserpate has been observed to impact cellular function, including changes in growth, organ weights, and hormone release in animal models .

Dosage Effects in Animal Models

The effects of methyl reserpate vary with different dosages in animal models. Studies have shown that high levels of methyl reserpate are found in rats after oral administration of reserpine, but not after parenteral administration . The dosage of methyl reserpate can influence its pharmacological effects, including its impact on growth, organ weights, estrus, fertility, and hormone release . High doses of methyl reserpate have been associated with toxic or adverse effects, such as alterations in kidney function and blood pressure regulation .

Metabolic Pathways

Methyl reserpate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Reserpine, the parent compound of methyl reserpate, is hydrolyzed in the intestinal tract of rats, leading to the formation of methyl reserpate . This hydrolysis process involves enzymes from the intestinal mucosa, which play a crucial role in the metabolism of methyl reserpate. The metabolic pathways of methyl reserpate can affect metabolic flux and metabolite levels, influencing its pharmacological effects .

Transport and Distribution

Methyl reserpate is transported and distributed within cells and tissues through various mechanisms. It is a lipid-soluble compound, allowing it to penetrate readily into all organs, including the brain . The transport of methyl reserpate involves its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . The distribution of methyl reserpate can impact its pharmacological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of methyl reserpate plays a crucial role in its activity and function. Methyl reserpate is localized in specific cellular compartments, including storage vesicles in presynaptic neurons . This localization is directed by targeting signals and post-translational modifications that guide methyl reserpate to its specific compartments. The subcellular localization of methyl reserpate can influence its interactions with biomolecules and its overall pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl reserpate can be synthesized through the hydrolysis of reserpine. The process involves the cleavage of the lactone ring in reserpine using methoxide ion, resulting in the formation of methyl reserpate . The reaction conditions typically include a basic environment to facilitate the hydrolysis.

Industrial Production Methods: Industrial production of methyl reserpate follows similar synthetic routes but on a larger scale. The process involves the extraction of reserpine from Rauwolfia serpentina, followed by its hydrolysis under controlled conditions to yield methyl reserpate .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl reserpate undergoes various chemical reactions, including:

Oxidation: Methyl reserpate can be oxidized to form reserpic acid and other related compounds.

Reduction: Reduction reactions can convert methyl reserpate into different derivatives with altered pharmacological properties.

Substitution: Substitution reactions involving methyl reserpate can lead to the formation of various analogs with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include reserpic acid, trimethoxybenzoic acid, and other related compounds .

Comparaison Avec Des Composés Similaires

Reserpine: The parent compound from which methyl reserpate is derived.

Rescinnamine: Another alkaloid found in Rauwolfia species with similar tranquilizing and antihypertensive properties.

Deserpidine: A related compound with similar actions but different pharmacokinetic properties.

Uniqueness of Methyl Reserpate: Methyl reserpate is unique due to its stability and the specific chemical reactions it undergoes. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a valuable compound in scientific research and pharmaceutical development .

Propriétés

IUPAC Name |

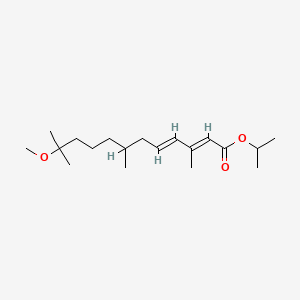

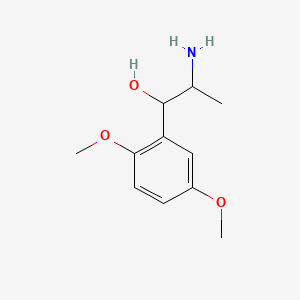

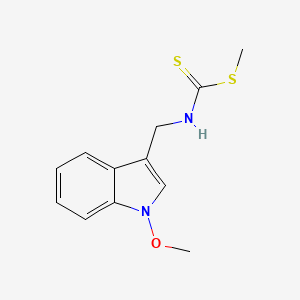

methyl 17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJQWFFIUHUJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951620 | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-66-8 | |

| Record name | Methyl reserpate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is methyl reserpate's effect on neurotransmitters selective?

A2: While methyl reserpate primarily targets serotonin and norepinephrine, research suggests it might not be completely selective in its action. Studies have shown that its effects extend to other neurotransmitters, including dopamine. [, ] This broader impact contributes to its complex pharmacological profile.

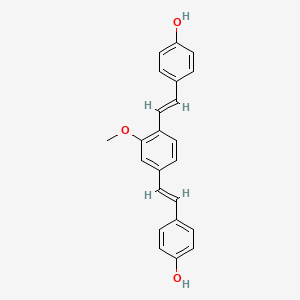

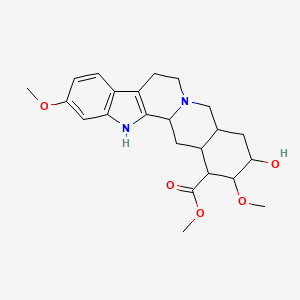

Q2: What is the molecular structure of methyl reserpate?

A3: Methyl reserpate is a naturally occurring alkaloid. Its structure is closely related to reserpine, with the key difference being a methyl ester group at position 18 of the indole ring system. This subtle structural variation contributes to the differences in pharmacological activity between methyl reserpate and reserpine. [, , , ]

Q3: Does the route of administration influence the metabolism of reserpine to methyl reserpate?

A5: Yes, the route of administration significantly influences the metabolism of reserpine. Oral administration of reserpine results in higher levels of methyl reserpate compared to parenteral administration. [] This difference highlights the importance of the intestinal tract in the conversion of reserpine to methyl reserpate. [, ]

Q4: How do structural modifications of reserpine affect its activity?

A7: Research has demonstrated that the trimethoxybenzoyl moiety of reserpine is crucial for its activity, while the alkaloid ring system determines its binding affinity. [] Specifically, replacing the trimethoxybenzoyl group with other moieties diminishes the inhibitory effect on norepinephrine transport and binding affinity to chromaffin vesicle membranes. [] These findings underscore the importance of specific structural features for the pharmacological activity of reserpine and its derivatives, including methyl reserpate.

Q5: What are the known toxicological concerns associated with methyl reserpate?

A8: While methyl reserpate was historically investigated for its therapeutic potential, its clinical use has been limited, likely due to concerns about potential side effects and the availability of alternative drugs. []

Q6: How is methyl reserpate typically analyzed and quantified?

A6: Various analytical techniques have been employed for the characterization and quantification of methyl reserpate. These include:

- Spectroscopy: Infrared and ultraviolet spectroscopy help identify and characterize methyl reserpate based on its unique absorption patterns. [, ]

- Chromatography: Paper chromatography and gas chromatography coupled with mass spectrometry (GC-MS) enable the separation and identification of methyl reserpate from complex mixtures, including biological samples. [, , , ]

- Differential Scanning Calorimetry (DSC): DSC is used to determine purity, detect polymorphism, and study thermal properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.